
Methyl 4-aminoquinoline-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C11H10ClNO2 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular weight of “this compound” is 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and complex. For instance, the Friedländer synthesis involves the condensation of anilines with a reactive α-methylene group from an aldehyde or ketone, followed by cyclodehydration reactions .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
The compound has been investigated for its potential in synthesizing biologically active substances with antihypoxic effects. Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amides hydrochlorides from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, demonstrating high antihypoxic activity and suggesting their suitability for further pharmacological testing as potential antioxidants Ukrainets, Mospanova, & Davidenko, 2014.
Chemical Synthesis Techniques
Shabashov and Daugulis (2010) developed a method for the auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives using a structure related to methyl 4-aminoquinoline-2-carboxylate hydrochloride. This method allows for selective monoarylation and alkylation, providing a valuable tool for chemical synthesis and functionalization of compounds Shabashov & Daugulis, 2010.
Fathala and Pazdera (2017) reported on the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and related compounds, providing key intermediates for further chemical studies. These processes highlight the versatility and importance of quinoline derivatives in medicinal chemistry research Fathala & Pazdera, 2017.
Mass Spectrometry and Drug Development
Thevis et al. (2008) explored the gas-phase reaction of substituted isoquinolines to carboxylic acids, revealing favored formations of carboxylic acids after collisional activation. This study offers insights into mass spectrometric analysis and the potential for developing prolylhydroxylase inhibitor drug candidates Thevis, Kohler, Schlörer, & Schänzer, 2008.
Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies on methylation products of a similar compound, highlighting their potential as inhibitors of Hepatitis B Virus replication. These findings underscore the importance of this compound derivatives in drug development and virological research Kovalenko et al., 2020.
Wirkmechanismus
While the exact mechanism of action of “Methyl 4-aminoquinoline-2-carboxylate hydrochloride” is not known, it is thought to be similar to other quinoline derivatives. For example, amodiaquine, a 4-aminoquinoline, is thought to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, particularly as scaffolds for drug discovery . Therefore, the future directions for “Methyl 4-aminoquinoline-2-carboxylate hydrochloride” could involve further exploration of its potential uses in pharmaceutical applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-aminoquinoline-2-carboxylate hydrochloride involves the reaction of 4-aminoquinoline-2-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-aminoquinoline-2-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-aminoquinoline-2-carboxylic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture for 30 minutes", "Add hydrochloric acid to the mixture and stir for an additional 30 minutes", "Heat the mixture to reflux for 2 hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold methanol and dry under vacuum", "Recrystallize the solid from a mixture of methanol and water to obtain Methyl 4-aminoquinoline-2-carboxylate hydrochloride" ] } | |
CAS-Nummer |
1423025-11-9 |
Molekularformel |
C11H11ClN2O2 |
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
methyl 4-aminoquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10;/h2-6H,1H3,(H2,12,13);1H |
InChI-Schlüssel |
JCWBQKAKAUZMBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Kanonische SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



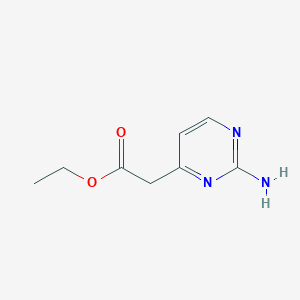
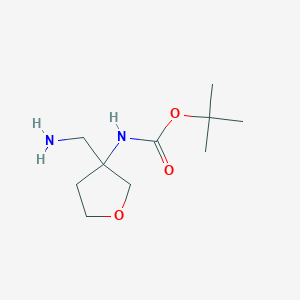
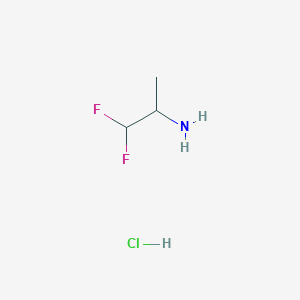
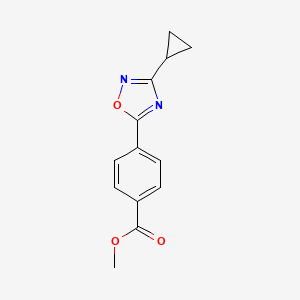
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)
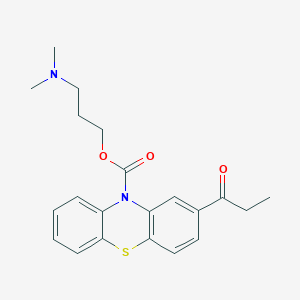
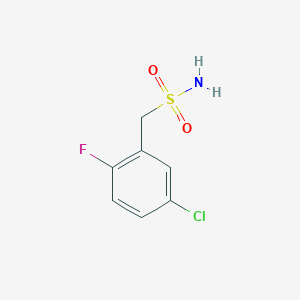

![5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1469781.png)


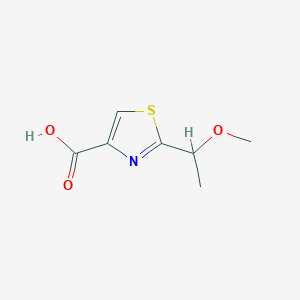

![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)